5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide
Description
5-Chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide is a pyrimidine-based compound characterized by a chloro-substituted benzylsulfanyl group at position 2 and a 3-chlorophenylcarboxamide moiety at position 2.
Properties
Molecular Formula |
C18H12Cl3N3OS |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12Cl3N3OS/c19-12-5-3-6-13(8-12)23-17(25)16-15(21)9-22-18(24-16)26-10-11-4-1-2-7-14(11)20/h1-9H,10H2,(H,23,25) |
InChI Key |
URCXMGPRMVJDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC(=CC=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with 5-chloro-2-aminopyrimidine-4-carboxamide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Halogen Substitution Patterns
- Chlorine vs. Fluorine :
The substitution of chlorine with fluorine in the benzylsulfanyl group (e.g., 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide, ) significantly alters electronic properties. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, as seen in improved pharmacokinetic profiles of fluorinated analogs . - Position of Chlorine: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl group in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .
Sulfur-Containing Moieties
- Sulfanyl vs.
- Alkyl vs. Aryl Sulfanyl Chains :
Ethylsulfanyl (e.g., 5-chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide ) and allylsulfanyl (e.g., 2-(allylsulfanyl)-5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide ) substituents introduce varying degrees of flexibility and hydrophobicity, influencing target engagement and metabolic pathways .
Antimicrobial Activity
- N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides (e.g., compounds 6f and 6o ) demonstrate potent antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL). The 3-chlorophenylcarboxamide group in the target compound may enhance activity compared to less electronegative substituents .
- In contrast, fluorobenzyl-sulfanyl derivatives (e.g., ) show moderate activity, suggesting that electron-withdrawing groups like fluorine may reduce membrane penetration in bacterial cells .
Anticancer Potential
- The compound 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid inhibits DNA synthesis enzymes (IC₅₀: 0.5–1.2 µM), with the trifluoromethyl group enhancing hydrophobic interactions in enzyme active sites. The absence of a carboxylic acid group in the target compound may limit similar efficacy but improve oral bioavailability .
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
- In N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide , intramolecular N—H⋯N hydrogen bonds stabilize the conformation, while intermolecular bonds form layered structures. The target compound’s 3-chlorophenyl group may disrupt similar packing, affecting solubility and crystallization behavior .
- ORTEP-3 and SHELX software have been critical in resolving crystal structures of analogs, highlighting the role of chloro and sulfanyl groups in determining molecular symmetry and lattice stability .
Data Tables
Table 1. Structural and Activity Comparison of Selected Analogs
Biological Activity
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H12Cl3N3OS, with a molecular weight of 424.7 g/mol. Its structure includes a pyrimidine ring, chlorobenzyl and sulfanyl substituents, and a carboxamide functional group. The unique combination of these functional groups enhances its biological activity compared to similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | C18H12Cl3N3OS |
| Molecular Weight | 424.7 g/mol |
| Key Functional Groups | Pyrimidine, Sulfanyl, Carboxamide |
| Potential Applications | Enzyme inhibition, Receptor modulation |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in various biological pathways, including those related to cancer proliferation and metabolic processes.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that contribute to disease states.
- Binding Interactions : The presence of chlorinated aromatic systems enhances binding affinity to target proteins, which is crucial for its pharmacological activity.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.
- Mechanistic Insights : Docking studies revealed that the compound interacts with the active sites of target proteins primarily through hydrophobic contacts and hydrogen bonding .
Enzyme Inhibition
The compound has been assessed for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease:
- AChE Inhibition : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer’s.
- Urease Inhibition : This property indicates possible use in managing conditions related to urea metabolism .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- Researchers conducted a series of experiments on human cancer cell lines, demonstrating that the compound significantly reduced cell viability.
- The study highlighted its mechanism involving apoptosis induction through caspase activation.
- Enzyme Binding Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
